N,N-diethyl-2,2-dimethylpropanamide
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Overview
Description
N,N-diethyl-2,2-dimethylpropanamide is an organic compound with the molecular formula C9H19NO. It is a derivative of propanamide, characterized by the presence of two ethyl groups and two methyl groups attached to the nitrogen and carbon atoms, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethyl-2,2-dimethylpropanamide can be synthesized through the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
C5H11ClO+C4H11N→C9H19NO+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N-diethyl-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpropanamide: A simpler analog with two methyl groups instead of ethyl groups.
N,N-diethylacetamide: Similar structure but with an acetamide backbone.
N,N-diethylformamide: Contains a formamide group instead of a propanamide group.
Uniqueness
N,N-diethyl-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these structural characteristics are advantageous.
Properties
CAS No. |
24331-72-4 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N,N-diethyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H19NO/c1-6-10(7-2)8(11)9(3,4)5/h6-7H2,1-5H3 |
InChI Key |
ZZUWAVJHDTWSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)(C)C |
Origin of Product |
United States |
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